Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate
Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate is a complex chemical compound used in diverse scientific research. Its versatile properties make it valuable for studying drug development, organic synthesis, and chemical biology .
Molecular Structure Analysis
The molecular formula of this compound is C17H22N2O4. The structure includes a tert-butoxycarbonyl group, an indole group, and a methyl ester group .Physical and Chemical Properties Analysis
The molecular weight of this compound is 318.37. The boiling point and melting point are not specified in the search results .Scientific Research Applications
Synthesis and Fluorescence Properties
M. Memeo et al. (2014) described the synthesis of a structurally related compound through 1,3-dipolar cycloaddition, focusing on its structure and fluorescence properties. This research highlights the compound's utility in the synthesis of complex molecules with potential applications in materials science and bioimaging due to its fluorescence properties (Memeo, Distante, & Quadrelli, 2014).
Role in Biotin Synthesis
Research by Shuanglin Qin et al. (2014) outlined the synthesis of a key intermediate in the natural product Biotin from L-cystine, involving this compound. Biotin is crucial for the metabolic cycle, catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids. This emphasizes its importance in the synthesis of biologically significant molecules (Qin et al., 2014).
Enantioselective Synthesis
H. Pajouhesh et al. (2000) detailed the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, utilizing a derivative of this compound. The research demonstrates its utility in the precise and targeted synthesis of pharmacologically relevant compounds with high enantiomeric excess (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(1H-indol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)10-11-6-5-7-13-12(11)8-9-18-13/h5-9,14,18H,10H2,1-4H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGPKYPZQBQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CNC2=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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